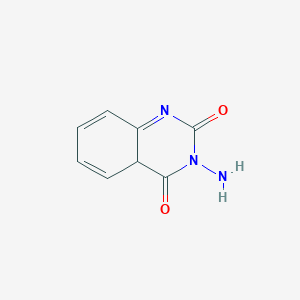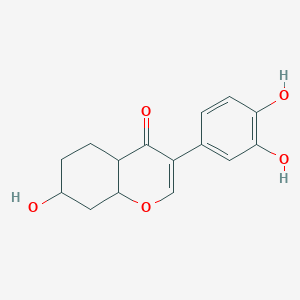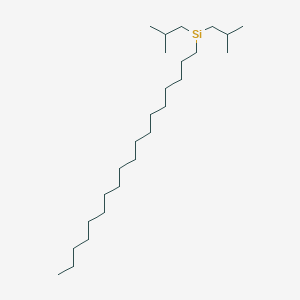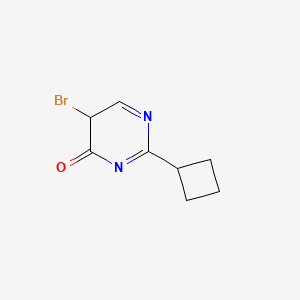
gallium;bis(trimethylsilyl)azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium;bis(trimethylsilyl)azanide is a coordination complex composed of a gallium cation and bis(trimethylsilyl)azanide anions. This compound is part of a broader category of metal amides, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gallium;bis(trimethylsilyl)azanide typically involves a salt metathesis reaction. One common method is to react gallium trichloride (GaCl₃) with lithium bis(trimethylsilyl)azanide (LiN(SiMe₃)₂) in an anhydrous solvent. The reaction proceeds as follows:
GaCl3+3LiN(SiMe3)2→Ga(N(SiMe3)2)3+3LiCl
The by-product, lithium chloride (LiCl), precipitates out of the solution and can be removed by filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Gallium;bis(trimethylsilyl)azanide undergoes various types of chemical reactions, including:
Substitution Reactions: The bis(trimethylsilyl)azanide ligands can be replaced by other ligands in the presence of suitable reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The compound reacts with water to form gallium hydroxide and trimethylsilanol.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Protic Reagents: Such as water and alcohols, which can lead to hydrolysis.
Lewis Acids and Bases: Which can facilitate ligand exchange reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis typically yields gallium hydroxide and trimethylsilanol .
Wissenschaftliche Forschungsanwendungen
Gallium;bis(trimethylsilyl)azanide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of gallium;bis(trimethylsilyl)azanide involves the interaction of gallium ions with biological molecules. Gallium ions can mimic iron ions and disrupt iron-dependent processes in cells. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for antimicrobial and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum;bis(trimethylsilyl)azanide: Similar in structure but with aluminum instead of gallium.
Indium;bis(trimethylsilyl)azanide: Another similar compound with indium as the central metal.
Uniqueness
Gallium;bis(trimethylsilyl)azanide is unique due to the specific properties of gallium, such as its ability to disrupt iron metabolism. This makes it particularly useful in applications where iron metabolism plays a critical role, such as in antimicrobial and anticancer treatments .
Eigenschaften
Molekularformel |
C18H54GaN3Si6 |
|---|---|
Molekulargewicht |
550.9 g/mol |
IUPAC-Name |
gallium;bis(trimethylsilyl)azanide |
InChI |
InChI=1S/3C6H18NSi2.Ga/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI-Schlüssel |
ARUVEWLNMJUMQI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-imine](/img/structure/B12353824.png)





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)


![cobalt(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12353890.png)

![Phosphonium,[10-(3,6-dihydroxy-4,5-dimethoxy-2-methylphenyl)decyl]triphenyl-,methanesulfonate](/img/structure/B12353919.png)

